molecular formula C18H22N4O2S2 B2425897 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 942004-78-6

2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2425897
CAS No.: 942004-78-6
M. Wt: 390.52
InChI Key: LSCDKFNTWZYJME-UHFFFAOYSA-N
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Description

2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine precursors, which are then fused together under specific conditions. Common reagents used in the synthesis include thiophene derivatives, acylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridazines and related heterocyclic compounds, such as:

Uniqueness

2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide is a member of the thiazolopyridazine family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of 362.43 g/mol. It features a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and an acetamide group. The structural complexity contributes to its varied biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight362.43 g/mol
CAS Number941880-68-8

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of thiazolopyridazine derivatives against various cancer cell lines. Notably, This compound exhibited significant cytotoxicity in vitro.

  • Cell Lines Tested : The compound was tested against several cancer cell lines including:
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)
  • IC50 Values : The IC50 values for the compound were found to be comparable to established chemotherapeutics like doxorubicin:
    • MCF-7: IC50 = 14.34 μM
    • HCT116: IC50 = 6.90 μM
    • A549: IC50 = 10.39 μM

These results indicate that the compound possesses potent anticancer properties and may serve as a lead structure for further drug development aimed at combating various forms of cancer .

Anti-inflammatory Properties

In addition to its anticancer potential, thiazolopyridazine derivatives have shown promising anti-inflammatory effects. Research indicates that these compounds can inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells.

  • Mechanism of Action : The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Experimental Findings : Studies report reductions in mRNA levels for iNOS and COX-2 upon treatment with thiazolopyridazine derivatives, suggesting a mechanism that may mitigate inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to explore the structure–activity relationships (SAR) of thiazolopyridazine derivatives:

  • Synthesis Methods : High-pressure synthesis techniques have been employed to create novel derivatives with enhanced biological activity. The use of Q-tube reactors has been highlighted for its efficiency in producing these compounds under environmentally friendly conditions .
  • Comparative Studies : Compounds were compared against known standards like doxorubicin and showed varying degrees of efficacy across different cell lines, emphasizing the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-10(2)22(11(3)4)14(23)9-21-18(24)16-17(26-12(5)19-16)15(20-21)13-7-6-8-25-13/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCDKFNTWZYJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C(C)C)C(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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